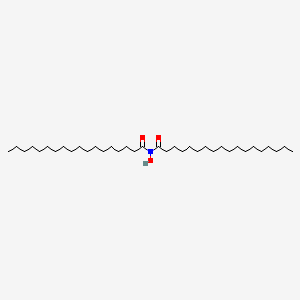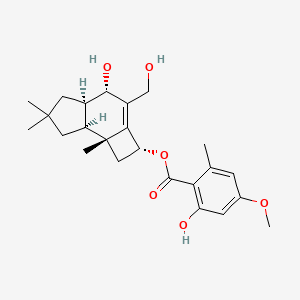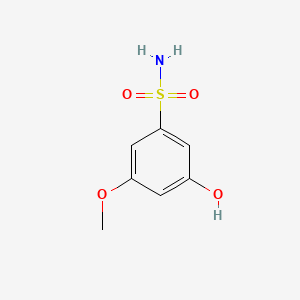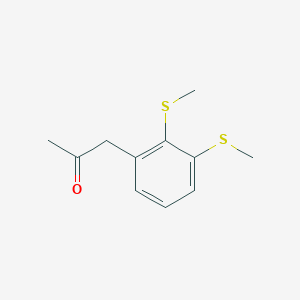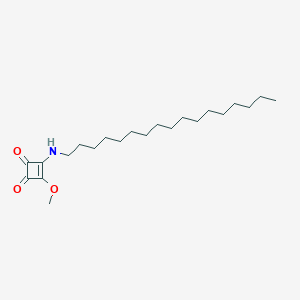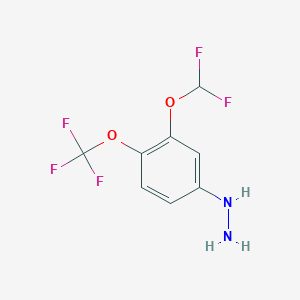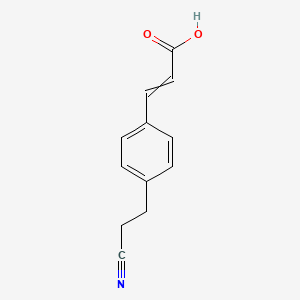
(E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid is an organic compound characterized by the presence of a cyanoethyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2-Cyanoethyl)benzaldehyde.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 4-(2-Cyanoethyl)benzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.
Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the double bond to a single bond.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The acrylic acid moiety can undergo polymerization reactions, contributing to the formation of polymeric materials with desired properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrylic Acid: A simpler unsaturated carboxylic acid with similar reactivity but lacking the cyanoethyl group.
Methacrylic Acid: Similar to acrylic acid but with a methyl group, leading to different polymerization properties.
Phenylacrylic Acid: Similar structure but without the cyanoethyl group, affecting its reactivity and applications.
Uniqueness
(E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid is unique due to the presence of both the cyanoethyl and acrylic acid groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
3-[4-(2-cyanoethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11NO2/c13-9-1-2-10-3-5-11(6-4-10)7-8-12(14)15/h3-8H,1-2H2,(H,14,15) |
InChI-Schlüssel |
NJWDTIAAOLQGDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC#N)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


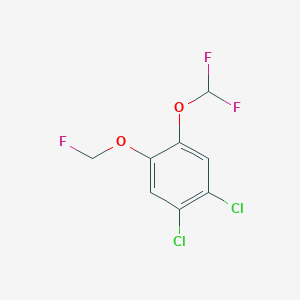

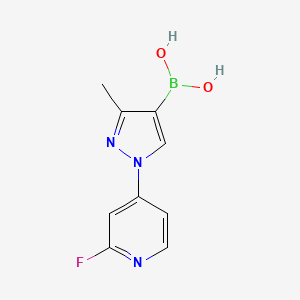


![Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether](/img/structure/B14066969.png)

